2-Cyclohexylethylzinc bromide

Description

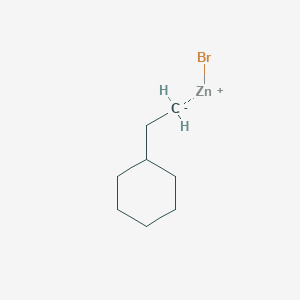

2-Cyclohexylethylzinc bromide is an organozinc compound with the molecular formula C8H15BrZn. It is commonly used in organic synthesis as a reagent for various chemical reactions. This compound is typically available as a solution in tetrahydrofuran (THF) and is known for its reactivity and versatility in forming carbon-carbon bonds .

Properties

IUPAC Name |

bromozinc(1+);ethylcyclohexane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15.BrH.Zn/c1-2-8-6-4-3-5-7-8;;/h8H,1-7H2;1H;/q-1;;+2/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRTJZIUEYNQXJJ-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[CH2-]CC1CCCCC1.[Zn+]Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15BrZn | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Cyclohexylethylzinc bromide can be synthesized through the reaction of cyclohexylethyl bromide with zinc in the presence of a suitable solvent like THF. The reaction is typically carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction is as follows:

Cyclohexylethyl bromide+Zinc→2-Cyclohexylethylzinc bromide

Industrial Production Methods

In an industrial setting, the production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and purity .

Chemical Reactions Analysis

Nickel-Catalyzed 1,2-Dialkylation of Alkenes

2-Cyclohexylethylzinc bromide serves as a key nucleophilic partner in Ni-catalyzed vicinal difunctionalization of alkenes. This reaction constructs two adjacent stereocenters with high regioselectivity and functional group tolerance ( ):

Reaction parameters :

-

Catalyst: Ni(cod)₂ (0.05–0.10 mol%)

-

Solvent: Toluene

-

Temperature: Room temperature (rt)

-

Electrophiles: Primary/secondary benzyl bromides

Example reaction :

Alkenes (e.g., 2-alkenylaldimines) react with benzyl bromides and this compound to yield 1,2-dialkylated products (e.g., 48 , 56 ) with up to 10:1 diastereoselectivity. The reaction proceeds via syn-migratory insertion, confirmed by X-ray crystallography of products like 52 .

| Substrate Type | Electrophile | Yield (%) | Diastereomeric Ratio |

|---|---|---|---|

| Terminal alkene | Secondary BnBr | 41–78 | Up to 10:1 |

| Internal alkene | Primary BnBr | 70–85 | Single diastereomer |

Tandem Conjugate Addition-Cyclization Reactions

In Reformatsky-type reactions, this compound participates in tandem additions to α,β-unsaturated carbonyl systems. For example:

-

Conjugate addition to allenoates generates zinc enolates, which undergo cyclization to form cyclobutenones or naphthols depending on temperature ( ).

-

Key pathway :

-

Nucleophilic attack on allenoate 36 forms a zinc dienolate intermediate.

-

Thermal conditions (140°C) promote electrocyclization/aromatization to naphthols (42 ).

-

Room temperature favors cyclobutenone (43 ) formation via C-bound zinc intermediates.

-

Functional group compatibility :

Limitations and Challenges

-

Electrophile scope : Benzyl chlorides require elevated temperatures (60°C) for reactivity, reducing efficiency ( ).

-

Sensitivity : Competing β-hydride elimination can occur with highly branched alkylzinc reagents, necessitating precise stoichiometry.

This reagent’s versatility in forging C(sp³)–C(sp³) bonds under mild conditions makes it invaluable for synthesizing pharmaceutically relevant scaffolds and natural product intermediates.

Scientific Research Applications

Cross-Coupling Reactions

One of the primary applications of 2-cyclohexylethylzinc bromide is in Negishi coupling reactions. In these reactions, it reacts with various electrophiles, such as aryl and alkenyl halides, to form substituted alkanes. The process typically involves the following steps:

- Formation of Organometallic Intermediate: The organozinc compound reacts with an electrophile.

- Coupling Reaction: The organozinc species couples with another organic halide to form a new carbon-carbon bond.

For example, studies have shown that this compound can effectively couple with aryl bromides to produce high yields of biaryl compounds .

Regioselective Additions

Recent research has highlighted the compound's utility in regioselective addition reactions. For instance, when reacted with [1.1.1]propellane, it exhibits remarkable regioselectivity, leading to the formation of bicyclic products in high yields . This selectivity can be attributed to the unique reactivity patterns of zinc reagents and their ability to stabilize intermediates during the reaction process.

Synthesis of Bioactive Compounds

A significant application of this compound is in the synthesis of bioactive molecules. For instance, it has been used to prepare a bioisostere of the synthetic opioid pethidine in a single step with an impressive yield of 95% . This highlights its potential in pharmaceutical chemistry for developing new therapeutic agents.

Functionalization of Complex Molecules

The compound has also been employed in the functionalization of complex organic molecules. In one study, various electrophiles were trapped using zincated intermediates derived from this compound, resulting in a range of highly functionalized products . This demonstrates its versatility and effectiveness in generating diverse chemical entities.

Mechanism of Action

The mechanism of action of 2-Cyclohexylethylzinc bromide involves its role as a nucleophile in chemical reactions. The zinc atom in the compound coordinates with the substrate, facilitating the transfer of the cyclohexylethyl group to the target molecule. This coordination enhances the reactivity of the compound and allows for efficient bond formation .

Comparison with Similar Compounds

Similar Compounds

Diethylzinc: Another organozinc compound used in organic synthesis.

Diphenylzinc: Used in similar applications but with different reactivity profiles.

Cyclohexylzinc bromide: Similar in structure but lacks the ethyl group.

Uniqueness

2-Cyclohexylethylzinc bromide is unique due to its specific structure, which imparts distinct reactivity and selectivity in chemical reactions. Its ability to form stable complexes with various substrates makes it a valuable reagent in organic synthesis .

Biological Activity

2-Cyclohexylethylzinc bromide is an organozinc compound that has garnered attention in synthetic organic chemistry due to its unique reactivity and potential biological applications. This article explores its biological activity, focusing on its mechanisms, efficacy against various pathogens, and its role in drug development.

This compound is characterized by the presence of a zinc atom coordinated to a cyclohexyl group and an ethyl chain. This structure allows for versatile reactivity in organic synthesis, particularly in the formation of carbon-carbon bonds.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, derivatives of cyclohexylmethyl compounds have shown efficacy against various bacteria and viruses, including anti-HIV and anti-HCV activities . The mechanism often involves interference with viral replication processes and bacterial cell wall synthesis.

- Case Study : A study on C-6 cyclohexylmethyl substituted compounds demonstrated notable anti-HIV activity, while other derivatives showed effectiveness against Hepatitis C virus (HCV) .

Cytotoxic Effects

The cytotoxicity of organozinc compounds is an important area of research, especially in cancer therapy. Some studies have shown that zinc complexes can induce apoptosis in cancer cells through various pathways, including oxidative stress and mitochondrial dysfunction.

- Research Findings : In vitro studies have demonstrated that certain zinc complexes can inhibit the proliferation of cancer cell lines while exhibiting minimal toxicity to normal cells. This selectivity is crucial for developing effective anticancer agents.

The biological activity of this compound can be attributed to several mechanisms:

- Metal Ion Interaction : Zinc ions play a vital role in numerous biological processes, including enzyme function and cellular signaling. The ability of zinc to form complexes with biomolecules enhances the reactivity and specificity of organozinc compounds.

- Reactive Oxygen Species (ROS) Generation : Some studies suggest that organozinc compounds can generate ROS, leading to oxidative damage in target cells, which is particularly useful in cancer therapy .

- Enzyme Inhibition : Organozinc compounds may act as enzyme inhibitors by binding to active sites or allosteric sites, thereby disrupting normal metabolic pathways.

Data Table: Biological Activities of this compound and Related Compounds

Q & A

Basic: What are the standard synthetic protocols for preparing 2-Cyclohexylethylzinc bromide, and how can reaction conditions be optimized for higher yields?

Methodological Answer:

this compound is typically synthesized via halogen-zinc exchange or direct oxidative insertion of zinc into a carbon-bromine bond. For example:

- Halogen-Zinc Exchange: React 2-cyclohexylethyl bromide with activated zinc (e.g., Rieke zinc) in anhydrous THF or diethyl ether under inert atmosphere. Temperature control (0–25°C) minimizes side reactions like β-hydride elimination .

- Oxidative Insertion: Use pre-treated zinc powder with a catalytic additive (e.g., LiCl) to enhance reactivity. Monitor reaction progress via GC-MS or NMR to confirm complete conversion .

Optimization Strategies:

- Solvent Choice: Polar aprotic solvents (THF) stabilize organozinc intermediates better than ethers.

- Catalysts: Additives like TMEDA or LiCl improve zinc activation and reaction homogeneity .

- Purity Control: Pre-purify starting materials (e.g., distill 2-cyclohexylethyl bromide) to avoid competing side reactions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.